molecular formula C12H14Cl2N2O8S2 B12818232 3,3'-Dichlorobenzidine sulfate CAS No. 64969-34-2

3,3'-Dichlorobenzidine sulfate

Cat. No.: B12818232
CAS No.: 64969-34-2
M. Wt: 449.3 g/mol
InChI Key: PMZNABNRKYMIKT-UHFFFAOYSA-N
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Description

DCB and its salts are historically significant intermediates in the production of azo pigments and dyes for inks, paints, plastics, and textiles . The sulfate salt forms when DCB reacts with sulfuric acid, enhancing its stability for industrial applications . Structurally, DCB sulfate consists of two chlorinated benzene rings with amino groups, similar to benzidine but with added chlorine substituents at the 3,3' positions . Concerns about its carcinogenicity, akin to benzidine, have led to strict occupational and environmental regulations .

Chemical Reactions Analysis

Benzidine Rearrangement

3,3'-Dichlorobenzidine sulfate is synthesized via the acid-catalyzed benzidine rearrangement of 2,2'-dichlorohydrazobenzene. Industrial methods optimize this process for yield and purity:

Parameter Conditions
Reactant2,2'-Dichlorohydrazobenzene dissolved in aromatic solvent (e.g., toluene)
Catalyst60–65% aqueous sulfuric acid with sodium alkyl polyglycol ether sulfate
Temperature36–40°C during rearrangement; 95–100°C during post-reaction refinement
Key AdditivesHydrochloric acid (for dihydrochloride salt formation)
Yield80–89% (based on precursor conversion)

The rearrangement occurs in a continuous reactor system, where sulfuric acid protonates the hydrazobenzene, triggering a -sigmatropic shift to form the benzidine structure . The sulfate salt crystallizes as coarse particles, stabilized by surfactants to ensure process continuity .

Photodegradation

In aquatic and atmospheric environments, this compound undergoes rapid photolysis:

Medium Half-Life Primary Products Mechanism
Water90 seconds (surface)Monochlorobenzidine, benzidine, insoluble polymers UV-induced cleavage of C-Cl and N-H bonds
SoilHours (surface)Oxidized derivatives (e.g., Fe³⁺-complexes)Reaction with soil cations (Fe³⁺, Cu²⁺)
Atmosphere10 hours (vapor)Hydroxylated intermediatesReaction with hydroxyl radicals (- OH)

Adsorption to sediments and humates dominates in sub-surface environments, limiting bioavailability but facilitating long-term persistence .

Reaction Sequence

  • Diazotization :
    3,3’-Dichlorobenzidine sulfate+2HNO2Bis-diazonium sulfate+2H2O\text{this compound} + 2 \, \text{HNO}_2 \rightarrow \text{Bis-diazonium sulfate} + 2 \, \text{H}_2\text{O}
    Conducted at 0–5°C in dilute HCl to stabilize the diazonium intermediate.

  • Coupling :
    Bis-diazonium ions react with acetoacetylated aryl amines (e.g., CH₃C(O)CH₂C(O)NHC₆H₅) to form yellow/orange pigments .

Pigment Coupling Partner Application
Pigment Yellow 122,5-Dichloroaniline derivativePrinting inks, plastics
Pigment Orange 133,3'-Dichlorobenzidine + naphthol ASCoatings, textiles

Hydrolysis and Stability

The sulfate salt hydrolyzes in aqueous alkaline conditions, reverting to the free base:
3,3’-Dichlorobenzidine sulfate+2OH3,3’-Dichlorobenzidine+SO42+2H2O\text{this compound} + 2 \, \text{OH}^- \rightarrow \text{3,3'-Dichlorobenzidine} + \text{SO}_4^{2-} + 2 \, \text{H}_2\text{O}
This reaction is suppressed in acidic industrial formulations to maintain salt stability .

Oxidative and Reductive Pathways

  • Oxidation : Reacts with hydroxyl radicals (- OH) in the atmosphere (k=4×1011cm3/molecule-seck = 4 \times 10^{-11} \, \text{cm}^3/\text{molecule-sec}), forming chlorinated quinones .

  • Reduction : Zinc dust in basic media reduces nitro precursors during synthesis but does not affect the stable sulfate salt .

This compound’s reactivity is central to its industrial utility but necessitates careful handling due to its carcinogenic potential . Environmental fate studies emphasize photolysis and adsorption as key mitigation mechanisms .

Scientific Research Applications

Chemistry and Dye Production

  • Pigment Synthesis : The primary application of 3,3'-dichlorobenzidine sulfate is in the production of diarylide yellow pigments. These pigments are extensively used in printing inks and plastics due to their vibrant colors and stability .
  • Starting Material : It serves as a valuable starting material for synthesizing various azo dyes utilized across the textile and rubber industries .

Environmental Science

  • Carcinogenic Studies : Research indicates that this compound is suspected to be carcinogenic. Studies have focused on its environmental impact, particularly concerning groundwater contamination from industrial effluents . Monitoring its presence in wastewater has revealed concentrations ranging from non-detectable to 654 µg/L, raising concerns about its long-term ecological effects .
  • Toxicological Assessments : The compound has been linked to adverse health effects in both animal studies and epidemiological research, particularly regarding cancer risk among exposed populations .

Analytical Chemistry

  • Standard Reference Material : In analytical chemistry, this compound is used as a standard reference material for high-performance liquid chromatography (HPLC) and gas chromatography (GC). Its structural properties allow for the detection of similar compounds in various samples .

Health Concerns and Toxicological Profile

The toxicological profile of this compound indicates significant health risks associated with exposure. Laboratory studies have shown that it can cause mutagenic effects and DNA damage in both in vitro and in vivo settings .

Case Studies

  • A retrospective study involving workers exposed to 3,3'-dichlorobenzidine indicated no significant increase in bladder cancer incidence; however, limitations in study design were noted .
  • Another study highlighted the presence of this compound in tattoo inks where it was formed through the photodegradation of yellow pigments .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chemical and Physical Properties

Key comparisons between DCB sulfate and related compounds are summarized below:

Property 3,3'-Dichlorobenzidine Sulfate 3,3'-Dichlorobenzidine Dihydrochloride Benzidine
CAS Number Not explicitly listed (base DCB: 91-94-1) 612-83-9 92-87-5
Molecular Formula C₁₂H₁₀Cl₂N₂·H₂SO₄ (inferred) C₁₂H₁₀Cl₂N₂·2HCl C₁₂H₁₂N₂
Solubility Low water solubility (data limited) 4.5 g/L in water (20°C) 0.04 g/L in water
Log Koc High (strong soil adsorption) Similar to DCB sulfate 2.18
Primary Use Historical pigment synthesis Active pigment manufacturing Banned (carcinogen)

Notes:

  • DCB sulfate shares structural similarities with benzidine but exhibits lower water solubility and higher environmental persistence due to chlorine substituents .
  • Both DCB salts (sulfate and dihydrochloride) are less volatile than benzidine, reducing airborne exposure risks .

Toxicity and Carcinogenicity

DCB Sulfate vs. DCB Dihydrochloride

  • DCB Sulfate: Limited toxicological data exist, but it is presumed carcinogenic due to structural similarities to DCB. The sulfate salt may form reactive metabolites (e.g., N-hydroxy derivatives) that bind DNA, analogous to benzidine .
  • DCB Dihydrochloride: Classified as a Group 2B carcinogen (possibly carcinogenic to humans) by IARC.

DCB vs. Benzidine

  • Benzidine: A known human carcinogen (Group 1) with robust evidence linking it to bladder cancer. Its metabolism involves N-acetylation and hydroxylation, forming DNA adducts .
  • DCB Derivatives: While DCB itself is mutagenic in vitro (e.g., induces unscheduled DNA synthesis in HeLa cells ), epidemiological data are inconclusive.

Regulatory Status

  • DCB Sulfate : Restricted under Australia’s Work Health and Safety Regulation 2011 (all uses prohibited except research) .
  • DCB Dihydrochloride: Listed in the U.S. Report on Carcinogens (2011) and regulated under EU REACH .
  • Benzidine: Banned globally in commercial products due to unequivocal carcinogenicity .

Analytical Methods

  • DCB Sulfate : Converted to free DCB during analysis. Gas chromatography-mass spectrometry (GC-MS) is validated for soil and air samples, with a linear range of 4–200 µg/m³ and correlation coefficients >0.998 .
  • Interference : 4,4'-Methylenebis(2-chloroaniline) interferes with DCB detection but can be resolved chromatographically .

Key Research Findings

Metabolism : DCB forms N-acetyl and N,N'-diacetyl metabolites in rats, similar to benzidine, but without requiring acylation for mutagenic activation .

Environmental Fate : DCB sulfate binds strongly to soil (log Koc >4), limiting groundwater contamination but posing long-term soil retention risks .

Occupational Studies: No bladder tumors were reported in workers exposed to DCB (n=207), though statistical power was low .

Biological Activity

3,3'-Dichlorobenzidine sulfate (DCB sulfate) is a synthetic organic compound that has garnered attention due to its potential biological activities, particularly its mutagenic and carcinogenic properties. This article delves into the biological activity of DCB sulfate, supported by empirical data, case studies, and research findings.

This compound is a derivative of 3,3'-dichlorobenzidine (DCB), a compound known for its use in dye manufacturing and as a precursor in various chemical syntheses. The compound's structure includes two chlorine atoms attached to a benzidine moiety, which contributes to its reactivity and biological effects.

Upon exposure, DCB undergoes metabolic conversion primarily through cytochrome P450 enzymes, leading to the formation of reactive intermediates that can bind covalently to macromolecules such as DNA and proteins. These interactions are critical in understanding its mutagenic potential. Studies indicate that approximately 90% of DCB is metabolized into various conjugated metabolites that are excreted via urine within 72 hours post-exposure .

Mutagenicity and Genotoxicity

In Vitro Studies:
Research has demonstrated that DCB sulfate exhibits significant mutagenic activity. In vitro assays have shown that it can induce unscheduled DNA synthesis in human fibroblasts and increase the frequency of sister chromatid exchanges in various cell lines .

In Vivo Studies:
Animal studies provide further evidence of DCB's genotoxic effects. For instance, oral administration of DCB to rodents resulted in increased micronuclei formation in bone marrow cells, indicating chromosomal damage . Additionally, elevated levels of DNA adducts have been detected in the liver and bladder tissues of exposed animals .

Carcinogenic Potential

The U.S. Department of Health and Human Services classifies DCB as "reasonably anticipated to be a human carcinogen." Epidemiological studies have linked occupational exposure to DCB with increased incidences of bladder cancer and other malignancies . In laboratory settings, DCB has caused tumors in multiple organ sites among treated animals, reinforcing its classification as a probable human carcinogen .

Case Studies

  • Epidemiological Evidence:
    A cohort study involving workers exposed to DCB revealed a statistically significant increase in bladder cancer cases compared to unexposed populations. This study highlights the long-term risks associated with chronic exposure to DCB .
  • Animal Models:
    In a controlled study, rats administered DCB at varying doses exhibited dose-dependent increases in liver tumors. The lowest-observed-adverse-effect level (LOAEL) was identified at doses as low as 500 mg/kg body weight .

Biological Monitoring

Biomarkers for exposure to DCB sulfate include urinary levels of the compound and its metabolites, as well as hemoglobin adducts formed during metabolic processing. These biomarkers serve as crucial tools for assessing human exposure levels and potential health risks associated with DCB .

Q & A

Q. Basic: What are the key environmental persistence and degradation pathways of 3,3'-dichlorobenzidine sulfate?

This compound exhibits complex environmental behavior. In aqueous environments, it undergoes rapid photodegradation (half-life <10 minutes) via sunlight, forming monochlorobenzidine, benzidine, and insoluble colored compounds . However, biodegradation in water is slower (half-life: 4–26 weeks in surface water; 16–101 weeks in anaerobic groundwater) due to resistance to microbial degradation . In soil, it binds strongly to humic components, becoming unextractable within months, with aerobic/anaerobic mineralization half-lives of 4–26 weeks . Researchers should prioritize photolysis studies using UV-Vis spectroscopy and soil binding assays (e.g., sequential extraction) to model its fate.

Q. Basic: What analytical methods are recommended for detecting this compound in environmental matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal for quantifying trace levels in water, soil, and air . Sample preparation must account for matrix effects: acid hydrolysis is required to convert sulfate salts to free bases, followed by solid-phase extraction . Interfering compounds (e.g., 4,4'-methylenebis(2-chloroaniline)) necessitate chromatographic separation with C18 columns and gradient elution . Method validation should include recovery studies in spiked soil (e.g., 70–120% recovery) and limits of detection ≤0.1 µg/L .

Q. Basic: How is this compound classified in terms of carcinogenicity?

It is classified as a Group II probable human carcinogen (per CEPA) due to robust evidence of tumors in rodents (bladder, liver) and genotoxicity . The International Agency for Research on Cancer (IARC) categorizes its parent compound, 3,3'-dichlorobenzidine, as Group 2B (possibly carcinogenic) . Researchers should adhere to OSHA guidelines for handling, including fume hoods, PPE, and biological monitoring for hemoglobin adducts in exposed workers .

Q. Advanced: What molecular mechanisms underlie its genotoxicity?

Genotoxicity arises from hepatic cytochrome P450-mediated oxidation to N-oxygenated intermediates (e.g., nitroso derivatives), which form DNA adducts in bladder and liver tissues . In vitro assays (e.g., Ames test with S9 activation, sister chromatid exchange in B-lymphoblastoids) confirm mutagenicity . Advanced studies should use metabolically competent models (e.g., rat hepatocyte co-cultures) to characterize reactive intermediates and quantify DNA binding via ³²P-postlabeling .

Q. Advanced: How can discrepancies in reported degradation rates across studies be resolved?

Discrepancies stem from variable experimental conditions (e.g., light intensity, soil organic content). For photodegradation, standardize irradiance (e.g., 300–800 nm, 1,000 W/m²) and quantify degradation products via HPLC-UV . For biodegradation, use OECD 301/307 protocols with defined microbial consortia and monitor metabolites (e.g., benzidine) via GC-MS . Meta-analyses should account for soil pH and cation exchange capacity, which influence binding and bioavailability .

Q. Advanced: How does soil binding affect the bioavailability and toxicity of this compound?

Strong adsorption to soil humic acids reduces bioavailability but prolongs persistence. Bioavailability assays (e.g., earthworm uptake studies) show <5% extraction efficiency after 4 months, limiting acute toxicity . However, bound residues may slowly release metabolites under anaerobic conditions . Researchers should employ sequential extraction (e.g., CaCl₂, EDTA, methanol) to quantify bioaccessible fractions and correlate with ecotoxicity endpoints (e.g., Microtox IC₅₀ = 0.06 mg/L) .

Q. Basic: What regulatory guidelines govern this compound use and disposal?

It is listed under EPCRA Section 313 (reporting threshold: 0.1 lbs/year) and prohibited in carcinogen-handling workplaces without engineering controls . The EPA mandates wastewater pretreatment to <1 ppb under Clean Water Act guidelines . Researchers must follow TSCA compliance for lab-scale synthesis and dispose of waste via EPA-approved incineration (1,200°C, 2-second residence time) .

Q. Advanced: What metabolic pathways activate this compound in mammalian systems?

Hepatic flavin monooxygenase (FMO) and cytochrome P450 oxidize the parent compound to electrophilic metabolites (e.g., N-hydroxy derivatives), which conjugate with glutathione or form DNA adducts . In vivo rodent studies show dose-dependent hemoglobin adducts (Birner et al., 1990) and hepatic lipid peroxidation . Advanced models should use humanized CYP1A2 transgenic mice or HepG2 cells with CRISPR-edited FMO3 to assess interspecies differences .

Q. Advanced: What challenges exist in designing chronic toxicity studies for this compound?

Key challenges include:

  • Low solubility : Use dimethyl sulfoxide (DMSO) carriers (≤1% v/v) to avoid solvent toxicity .
  • Bioaccumulation : Monitor tissue residues (liver, bladder) via LC-MS in multi-generational rodent studies .
  • Endpoint variability : Standardize histopathology protocols (e.g., Bladder Tumor Registry grading) and include positive controls (e.g., benzidine) .

Q. Advanced: How can contradictory data on acute vs. chronic toxicity be reconciled?

Acute toxicity (rat oral LD₅₀ = 3,820 mg/kg) underestimates chronic risks due to bioaccumulation and latent carcinogenicity . Mechanistic studies show nonlinear dose-response curves for DNA adduct formation, with thresholds at 0.5 mg/kg/day in rats . Researchers should integrate physiologically based pharmacokinetic (PBPK) modeling to extrapolate low-dose effects and identify susceptible populations (e.g., CYP2E1 polymorphisms) .

Properties

CAS No.

64969-34-2

Molecular Formula

C12H14Cl2N2O8S2

Molecular Weight

449.3 g/mol

IUPAC Name

4-(4-amino-3-chlorophenyl)-2-chloroaniline;sulfuric acid

InChI

InChI=1S/C12H10Cl2N2.2H2O4S/c13-9-5-7(1-3-11(9)15)8-2-4-12(16)10(14)6-8;2*1-5(2,3)4/h1-6H,15-16H2;2*(H2,1,2,3,4)

InChI Key

PMZNABNRKYMIKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)Cl)Cl)N.OS(=O)(=O)O.OS(=O)(=O)O

physical_description

3,3'-dichlorobenzidine sulfate appears as a white crystalline powder. Toxic by ingestion and skin absorption.

Origin of Product

United States

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